3-Phenylpyrido[2,3-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpyrido[2,3-b]pyrazine is a heterocyclic compound that contains a pyridine ring fused with a pyrazine ring and a phenyl group attached to the third position of the pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Phenylpyrido[2,3-b]pyrazine can be synthesized through a regioselective condensation reaction. One common method involves the reaction of 2,3-diaminopyridine with arylglyoxals in dimethylformamide and ethanol at 90°C. This reaction yields the desired pyrido[2,3-b]pyrazine derivatives in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to obtain the desired product with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Condensation Reactions: The synthesis itself involves a condensation reaction between 2,3-diaminopyridine and arylglyoxals.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the phenyl group, where different substituents can be introduced to modify its properties.
Common Reagents and Conditions
Condensation Reactions: Typically involve reagents like 2,3-diaminopyridine and arylglyoxals in solvents such as dimethylformamide and ethanol at elevated temperatures (around 90°C).
Substitution Reactions: Common reagents include halogenating agents, alkylating agents, and other electrophiles that can react with the phenyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions are various derivatives of pyrido[2,3-b]pyrazine, which can be further functionalized to enhance their biological activities or other desired properties .
Wissenschaftliche Forschungsanwendungen
3-Phenylpyrido[2,3-b]pyrazine has several scientific research applications, including:
Wirkmechanismus
The exact mechanism of action of 3-Phenylpyrido[2,3-b]pyrazine is not fully elucidated. it is believed to exert its effects through interactions with specific molecular targets, such as kinases and receptors. These interactions can modulate various biological pathways, leading to the observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share a similar nitrogen-containing heterocyclic structure and exhibit a wide range of biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrazine ring and are known for their antimicrobial, antifungal, and antiviral activities.
Uniqueness
3-Phenylpyrido[2,3-b]pyrazine is unique due to its specific structural configuration, which allows for regioselective synthesis and the potential for diverse functionalization. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized properties .
Eigenschaften
CAS-Nummer |
58914-16-2 |
---|---|
Molekularformel |
C13H9N3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
3-phenylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C13H9N3/c1-2-5-10(6-3-1)12-9-15-11-7-4-8-14-13(11)16-12/h1-9H |
InChI-Schlüssel |
WATGCYZSCSXVKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC=NC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.